molecular formula C29H19ClF6N2S2 B15354455 10-(3-Chloropropyl)-2',8-bis(trifluoromethyl)-10H-3,10'-biphenothiazine CAS No. 2818215-07-3

10-(3-Chloropropyl)-2',8-bis(trifluoromethyl)-10H-3,10'-biphenothiazine

Cat. No.: B15354455
CAS No.: 2818215-07-3
M. Wt: 609.0 g/mol
InChI Key: ANASOMLELVHZLZ-UHFFFAOYSA-N
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Description

10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine is a complex organic compound characterized by the presence of chloropropyl and trifluoromethyl groups attached to a biphenothiazine core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine typically involves multiple steps, starting with the preparation of the biphenothiazine core This core can be synthesized through a series of condensation reactions involving appropriate aromatic precursorsThe trifluoromethyl groups are introduced via electrophilic substitution reactions using trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine involves its interaction with specific molecular targets and pathways. The compound’s chloropropyl and trifluoromethyl groups play crucial roles in its reactivity and binding affinity. These groups can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
  • 10-(3-Chloropropyl)-2,8-dimethyl-10H-phenothiazine
  • 10-(3-Chloropropyl)-2,8-dichloro-10H-phenothiazine

Uniqueness

10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This unique feature makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions .

Properties

CAS No.

2818215-07-3

Molecular Formula

C29H19ClF6N2S2

Molecular Weight

609.0 g/mol

IUPAC Name

10-(3-chloropropyl)-2-(trifluoromethyl)-7-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine

InChI

InChI=1S/C29H19ClF6N2S2/c30-12-3-13-37-20-9-8-19(16-27(20)40-25-10-6-17(14-22(25)37)28(31,32)33)38-21-4-1-2-5-24(21)39-26-11-7-18(15-23(26)38)29(34,35)36/h1-2,4-11,14-16H,3,12-13H2

InChI Key

ANASOMLELVHZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C4=CC5=C(C=C4)N(C6=C(S5)C=CC(=C6)C(F)(F)F)CCCCl

Origin of Product

United States

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